4-(Bromomethyl)-3-ethylpyridine
Description
Properties
Molecular Formula |
C8H10BrN |
|---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
4-(bromomethyl)-3-ethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2,5H2,1H3 |
InChI Key |
SKIZYCRACSEQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1)CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
4-(Bromomethyl)-3-ethylpyridine serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives. This property is exploited in synthesizing more complex organic molecules, making it valuable in developing new materials and chemicals.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, leading to several therapeutic applications:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
- Cytotoxic Effects: The compound has demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent. The following table summarizes its inhibitory concentration (IC50) values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
- Enzyme Inhibition: Notably, it acts as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases.
Biological Studies
This compound is utilized in biochemical assays to study enzyme mechanisms and interactions within biological systems. Its reactivity allows researchers to probe various biochemical pathways, enhancing the understanding of complex biological processes.
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Case Study on Antimicrobial Activity: A study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its utility in developing new antibiotics.
- Case Study on Cytotoxicity: Research involving various cancer cell lines indicated that treatment with this compound resulted in significant apoptosis induction, showcasing its potential as a chemotherapeutic agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution with various nucleophiles, forming alkylated derivatives. Common nucleophiles include amines, thiols, and alkoxides:
-
Amine Substitution :
Reaction with morpholine in acetonitrile (NaI catalyst, 12 h) yields 4-(3-ethylpyridin-4-ylmethyl)morpholine. This reaction proceeds via an SN2 mechanism, with yields reaching 75% under optimized conditions .Example:
-
Thiol Substitution :
Thiophenol reacts with the bromomethyl group in DMF at 60°C, producing 4-(phenylthiomethyl)-3-ethylpyridine. The reaction is highly selective for the bromomethyl site .
Cross-Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed coupling reactions:
-
Suzuki-Miyaura Coupling :
Using Pd(PPh₃)₄ as a catalyst, the bromomethyl group couples with arylboronic acids (e.g., phenylboronic acid) in dioxane/H₂O, forming biaryl derivatives. Yields range from 60–85% depending on the boronic acid substrate.
Elimination Reactions
Under basic conditions (e.g., K₂CO₃ in ethanol), the bromomethyl group can undergo dehydrohalogenation to form a methylene intermediate. This pathway is less common but observed in sterically hindered environments .
Radical Bromination
In the presence of N-bromosuccinimide (NBS) and benzoyl peroxide, the ethyl group undergoes radical bromination at the β-position. This reaction is highly solvent-dependent, with CCl₄ providing optimal yields (70–80%) .
Comparative Reactivity Analysis
The reactivity of this compound differs from structurally related bromopyridines due to steric and electronic effects:
Mechanistic Insights
-
Electrophilic Activation : The bromomethyl group’s polarity ( at C4) facilitates nucleophilic attack.
-
Steric Effects : The 3-ethyl group moderately hinders nucleophilic approach, favoring SN2 over SN1 pathways .
-
Solvent Influence : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity, while nonpolar solvents (e.g., CCl₄) favor radical pathways .
Experimental Data
Key reaction conditions and yields from published studies:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine Substitution | Morpholine, NaI, CH₃CN, 12 h | 75 | |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C, 8 h | 85 | |
| Radical Bromination | NBS, BPO, CCl₄, reflux, 6 h | 78 |
Q & A
Basic: What are the common synthetic routes for preparing 4-(Bromomethyl)-3-ethylpyridine?
Answer:
The synthesis of this compound typically involves bromination or alkylation strategies. A plausible route is the bromomethylation of a pre-functionalized pyridine core. For example:
- Direct bromination : Using N-bromosuccinimide (NBS) in acetonitrile under controlled conditions to selectively brominate the methyl group on the pyridine ring .
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) could introduce the bromomethyl group via pre-functionalized boronic acid intermediates .
- Condensation reactions : Similar to methods used for bromophenylpyridine derivatives, where brominated intermediates are condensed with ethyl-substituted precursors in ethanol under reflux .
Key considerations : Monitor reaction progress via TLC or GC-MS. Purification often involves column chromatography or recrystallization.
Basic: What safety protocols should be followed when handling this compound?
Answer:
Due to its reactive bromomethyl group and potential toxicity:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- First aid :
- Skin contact : Wash immediately with soap and water for 15+ minutes; remove contaminated clothing .
- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Keep in a cool, dry place away from light and oxidizing agents. Use amber glass bottles to prevent degradation .
Note : Toxicological data may be incomplete; assume acute toxicity (Category 4) and handle with caution .
Basic: How is this compound characterized post-synthesis?
Answer:
Standard analytical techniques include:
- Elemental analysis : Verify C, H, N, and Br content (e.g., ±0.3% deviation from theoretical values) .
- Spectroscopy :
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z = 215 [M⁺] for C₈H₁₀BrN) .
Validation : Compare data with literature or computational predictions (e.g., DFT calculations).
Advanced: How can regioselectivity be controlled in substitution reactions involving this compound?
Answer:
Regioselectivity depends on electronic and steric factors:
- Directing groups : The ethyl group at the 3-position may act as a weak electron-donating group, directing electrophiles to the para position (C-2 or C-6) .
- Catalytic systems : Use Pd(0) catalysts with bulky ligands (e.g., SPhos) to favor cross-coupling at less hindered sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the bromomethyl site for SN2 reactions .
Case study : In base-catalyzed reactions, the pyridine nitrogen deprotonates intermediates, stabilizing transition states and altering regioselectivity .
Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Answer:
Contradictions may arise from isomerization, impurities, or solvent effects:
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, COSY) with X-ray crystallography to confirm structure .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .
- Reaction optimization : Vary temperature, solvent, or stoichiometry to minimize byproducts. For example, reducing reaction temperature from 80°C to 50°C decreased isomerization in bromopyridine derivatives .
Example : Discrepancies in melting points (e.g., 268°C vs. 287°C) may indicate polymorphism; perform DSC analysis to identify crystalline forms .
Advanced: How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitutions?
Answer:
The bromomethyl group is highly electrophilic, enabling:
- SN2 reactions : React with amines (e.g., piperidine) to form quaternary ammonium salts, useful in drug discovery .
- Cross-coupling : Participate in Buchwald-Hartwig amination or Ullmann-type couplings to introduce aryl/heteroaryl groups .
- Elimination risks : Under basic conditions (e.g., NaOH), competing elimination to form alkenes may occur; control pH and temperature to suppress side reactions .
Kinetic studies : Monitor reaction progress via in situ IR to optimize conditions for desired substitution .
Advanced: What are the applications of this compound in medicinal chemistry research?
Answer:
The compound serves as a versatile intermediate:
- Antimicrobial agents : Derivatives with substituted pyridines show activity against S. aureus (MIC ~2 µg/mL) .
- Kinase inhibitors : The bromomethyl group can alkylate cysteine residues in target proteins, enhancing binding affinity .
- PET tracers : Radiolabel with ¹⁸F via halogen exchange for imaging applications .
Case study : In a 2024 study, bromomethylpyridine derivatives exhibited anti-leishmanial activity (IC₅₀ = 1.8 µM) by targeting parasite enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
